3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid
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Overview
Description
3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group at the third position and a methyl(phenylsulfonyl)amino group at the second position
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often target enzymes or receptors in the body, altering their function .
Mode of Action
It’s likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive sulfonyl and carboxylic acid groups .
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its potential as a building block in organic synthesis . For instance, it could participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .
Result of Action
As a potential building block in organic synthesis, it could contribute to the formation of complex molecules with various biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid . For instance, its reactivity might be affected by the pH of the environment, while its stability could be influenced by temperature and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with methyl phenyl sulfonyl chloride in the presence of a base to form the sulfonamide.
Coupling Reaction: The sulfonamide is coupled with the benzoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to modify their properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfonamide and benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-2-[methyl(phenylsulfonyl)amino]benzoic acid derivatives: Compounds with different substituents on the benzoic acid or sulfonamide groups.
Other sulfonamide benzoic acids: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a sulfonamide group, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-3-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-16(21(19,20)10-6-3-2-4-7-10)13-11(14(17)18)8-5-9-12(13)15/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQBOZAVHZLHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=C1F)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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